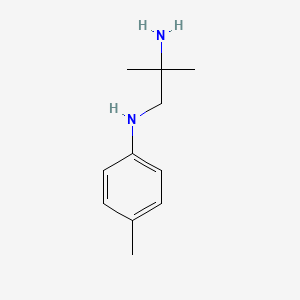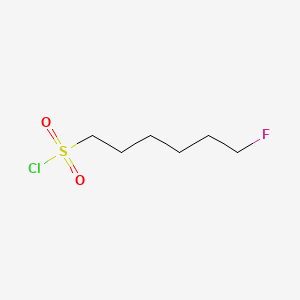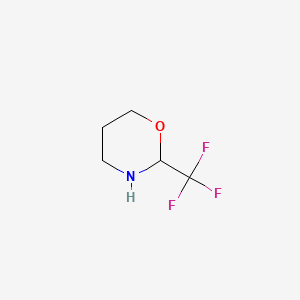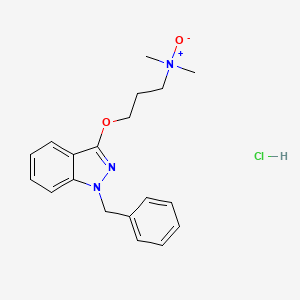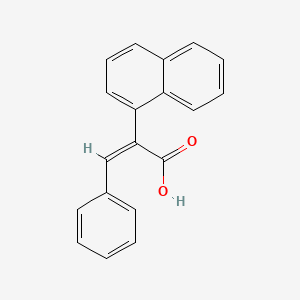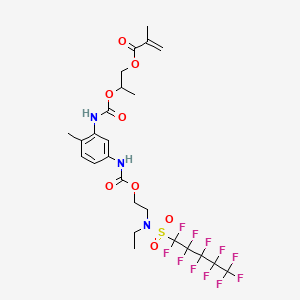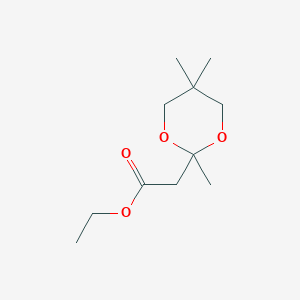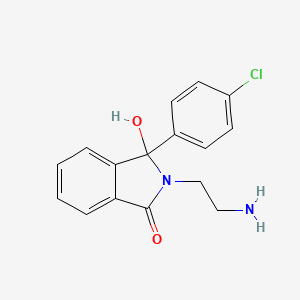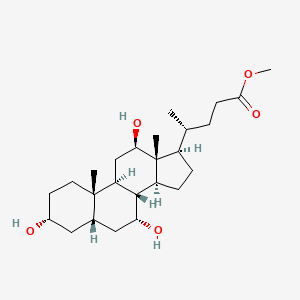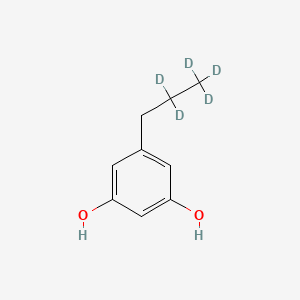
5-Propylbenzene-1,3-diol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propylbenzene-1,3-diol-d5 is a deuterated derivative of 5-Propylbenzene-1,3-diol, which is a compound with the molecular formula C9D5H7O2 and a molecular weight of 157.221 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylbenzene-1,3-diol-d5 typically involves the deuteration of 5-Propylbenzene-1,3-diol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. The specific reaction conditions may vary, but common methods include the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods often involve the use of specialized equipment and techniques to handle deuterium gas and other deuterated reagents .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propylbenzene-1,3-diol-d5 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Propylbenzene-1,3-diol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities, including its role as a semiochemical and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties and its use in drug development.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Propylbenzene-1,3-diol-d5 involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring allow it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate different biological processes, making it a compound of interest in pharmacological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resorcinol: 1,3-benzenediol without the propyl group.
Catechol: 1,2-benzenediol, differing in the position of hydroxyl groups.
Divarinol: A closely related compound with similar chemical structure and properties.
Uniqueness
5-Propylbenzene-1,3-diol-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
157.22 g/mol |
IUPAC-Name |
5-(2,2,3,3,3-pentadeuteriopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
FRNQLQRBNSSJBK-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




